(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide Hydrobromide
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Overview
Description
L-Glutamine 7-amido-4-methylcoumarin hydrobromide is a chemical compound with the molecular formula C15H17N3O4·HBr and a molecular weight of 384.23 g/mol . It is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique properties and applications, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves several steps. The starting materials typically include L-glutamine and 7-amido-4-methylcoumarin. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. The final product is usually purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of L-Glutamine 7-amido-4-methylcoumarin hydrobromide is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large reactors and continuous flow systems to maintain consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is employed in fluorescence-based assays to detect and quantify specific biomolecules.
Medicine: It is used in drug discovery and development to screen potential therapeutic compounds.
Industry: The compound is utilized in the production of fluorescent dyes and markers for various applications
Mechanism of Action
The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its interaction with specific enzymes and biomolecules. The compound acts as a substrate for certain enzymes, leading to the release of a fluorescent product that can be detected and measured. This fluorescence-based detection allows researchers to study enzyme activity and other biochemical processes in detail .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-7-amido-4-methylcoumarin: Another fluorogenic substrate used in enzymatic assays.
L-Glutamic acid gamma-(7-amido-4-methylcoumarin): Used as a substrate for aminopeptidase A in biochemical assays.
Uniqueness
L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific interaction with certain enzymes and its high sensitivity in fluorescence-based assays. This makes it a valuable tool for researchers studying enzyme kinetics and biochemical pathways .
Properties
Molecular Formula |
C15H18BrN3O4 |
---|---|
Molecular Weight |
384.22 g/mol |
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide |
InChI |
InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H |
InChI Key |
SRWUIOKXPHJVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br |
Origin of Product |
United States |
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